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molecular formula C6H2ClIN2 B1466131 6-Chloro-4-iodonicotinonitrile CAS No. 1061357-83-2

6-Chloro-4-iodonicotinonitrile

Cat. No. B1466131
M. Wt: 264.45 g/mol
InChI Key: TVHRQDVVPKXZOZ-UHFFFAOYSA-N
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Patent
US09446034B2

Procedure details

To a mixture of THF (100 mL) and hexane (40 mL) under nitrogen atmosphere was added DIPA (22.21 mL, 158.78 mmole, 1.1 eq). The mixture was cooled to −80° C. and to this was added n-BuLi (63.57 mL, 158.78 mmole, 1.1 eq) dropwise. After completion of addition the resulting mixture was allowed to warm and stirred at −10° C. for 15 min. The reaction mixture was again cooled to −80° C. and a solution of 6-chloro-nicotinonitrile (20 g, 144.35 mmol, 1 eq) in THF (100 mL) was added dropwise. The resulting mixture was stirred at −80° C. for 1 h. After 1 h a solution of iodine (43.96 g, 173.22 mmole, 1.2 eq) in THF (100 mL) was added in one portion. After completion of the reaction, the reaction was quenched with water (100 mL) and extracted with diethyl ether (6×100 mL). Combined organic layers were washed with saturated solution of sodium thiosulfate (2×100 mL), dried over sodium sulfate, filtered and concentrated under vacuum to give crude product. Crude compound was purified by column chromatography over silica gel (100-200 mesh) using 2% ethyl acetate-hexane as the eluant to yield the title compound as a faintly yellow solid (15 g, 39%). 1H-NMR (400 MHz, DMSO-d6): δ 8.38 (s, 1H), 8.79 (s, 1H). LC-MS calculated for C6H2ClIN2 (M+H) 264.90, found 264.9.
Quantity
63.57 mL
Type
reactant
Reaction Step One
Quantity
20 g
Type
reactant
Reaction Step Two
Name
Quantity
100 mL
Type
solvent
Reaction Step Two
Quantity
43.96 g
Type
reactant
Reaction Step Three
Name
Quantity
100 mL
Type
solvent
Reaction Step Three
Quantity
40 mL
Type
reactant
Reaction Step Four
Name
Quantity
100 mL
Type
solvent
Reaction Step Four
Name
Yield
39%

Identifiers

REACTION_CXSMILES
CCCCCC.[Li]CCCC.[Cl:12][C:13]1[CH:20]=[CH:19][C:16]([C:17]#[N:18])=[CH:15][N:14]=1.[I:21]I>C1COCC1>[Cl:12][C:13]1[CH:20]=[C:19]([I:21])[C:16]([C:17]#[N:18])=[CH:15][N:14]=1

Inputs

Step One
Name
Quantity
63.57 mL
Type
reactant
Smiles
[Li]CCCC
Step Two
Name
Quantity
20 g
Type
reactant
Smiles
ClC1=NC=C(C#N)C=C1
Name
Quantity
100 mL
Type
solvent
Smiles
C1CCOC1
Step Three
Name
Quantity
43.96 g
Type
reactant
Smiles
II
Name
Quantity
100 mL
Type
solvent
Smiles
C1CCOC1
Step Four
Name
Quantity
40 mL
Type
reactant
Smiles
CCCCCC
Name
Quantity
100 mL
Type
solvent
Smiles
C1CCOC1

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
-80 °C
Stirring
Type
CUSTOM
Details
stirred at −10° C. for 15 min
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
was added DIPA (22.21 mL, 158.78 mmole, 1.1 eq)
ADDITION
Type
ADDITION
Details
After completion of addition the resulting mixture
TEMPERATURE
Type
TEMPERATURE
Details
to warm
TEMPERATURE
Type
TEMPERATURE
Details
The reaction mixture was again cooled to −80° C.
STIRRING
Type
STIRRING
Details
The resulting mixture was stirred at −80° C. for 1 h
Duration
1 h
CUSTOM
Type
CUSTOM
Details
After completion of the reaction
CUSTOM
Type
CUSTOM
Details
the reaction was quenched with water (100 mL)
EXTRACTION
Type
EXTRACTION
Details
extracted with diethyl ether (6×100 mL)
WASH
Type
WASH
Details
Combined organic layers were washed with saturated solution of sodium thiosulfate (2×100 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over sodium sulfate
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated under vacuum
CUSTOM
Type
CUSTOM
Details
to give crude product
CUSTOM
Type
CUSTOM
Details
Crude compound was purified by column chromatography over silica gel (100-200 mesh)

Outcomes

Product
Details
Reaction Time
15 min
Name
Type
product
Smiles
ClC1=NC=C(C#N)C(=C1)I
Name
Type
product
Smiles
Measurements
Type Value Analysis
AMOUNT: MASS 15 g
YIELD: PERCENTYIELD 39%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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